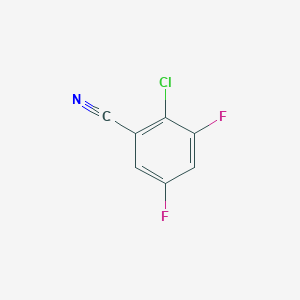
2-Chloro-3,5-difluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,5-difluorobenzonitrile: is an organic compound with the molecular formula C7H2ClF2N . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is of interest due to its applications in various fields, including pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s known that halogenated benzoic acid derivatives, which can be synthesized from this compound, are valuable intermediates for the synthesis of medicines, including antibacterials .
Mode of Action
2-Chloro-3,5-difluorobenzonitrile is a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination . The interaction of this compound with these reagents leads to changes in its chemical structure, resulting in the formation of the desired product .
Biochemical Pathways
The compound’s derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, play a significant role in the synthesis of antibacterial medicines . These medicines can affect various biochemical pathways related to bacterial growth and survival.
Result of Action
Its derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, are used in the synthesis of antibacterial medicines . These medicines can inhibit bacterial growth and survival, leading to their eradication from the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemical substances can affect its reactivity and the efficiency of its conversion into desired products .
准备方法
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where 3,5-dichlorobenzonitrile is treated with potassium fluoride in the presence of a phase transfer catalyst such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride.
Direct Fluorination: Another method involves the direct fluorination of 2-chloro-3,5-difluorobenzonitrile using fluorinating agents under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized to ensure high yield and purity, with the recycling of solvents and catalysts to reduce production costs and environmental impact .
化学反应分析
Types of Reactions:
Nitration: The compound can undergo nitration reactions to introduce nitro groups into the benzene ring.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and elevated temperatures.
Major Products:
Nitration: Products include nitro-substituted derivatives.
Reduction: Products include amine-substituted derivatives.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
Chemistry: 2-Chloro-3,5-difluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and liquid crystals .
相似化合物的比较
2,4-Dichloro-3,5-difluorobenzoic acid: Similar structure but with carboxylic acid functionality.
3,4-Difluorobenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Chloro-3,5-difluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-chloro-3,5-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWUBSCJNAEEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)
![N4-(4-methoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2792232.png)
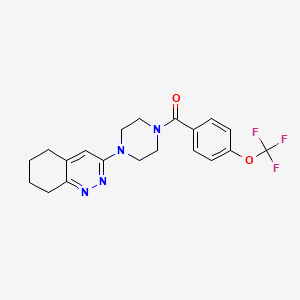
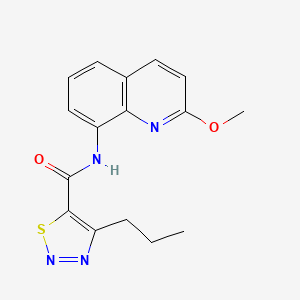
![3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2792239.png)
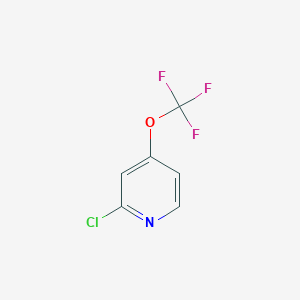
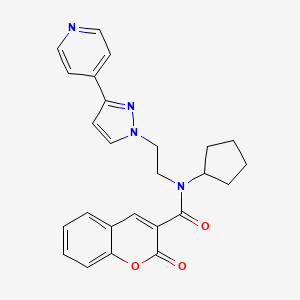
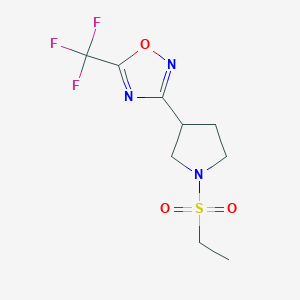
![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)
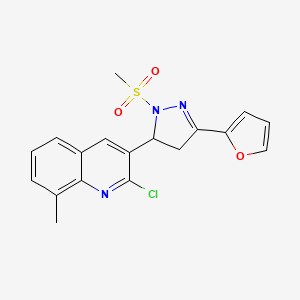
![2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide](/img/structure/B2792247.png)
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)
![2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2792251.png)
![N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2792252.png)
